molecular formula C18H16ClN3OS B2659750 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 303149-85-1

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2659750
CAS No.: 303149-85-1
M. Wt: 357.86
InChI Key: IVLMEWROCQWBMT-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl sulfanyl group, a dimethyl group, and a phenyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of the chlorophenyl sulfanyl group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable leaving group on the pyrazole ring.

    N-Phenylation: The phenyl group is introduced through a coupling reaction, such as the Buchwald-Hartwig amination, using aniline and a suitable catalyst.

    Carboxamide formation: The carboxamide group is formed by reacting the pyrazole derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a catalyst, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
  • 5-[(4-methylphenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
  • 5-[(4-fluorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1,3-dimethyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-16(17(23)20-14-6-4-3-5-7-14)18(22(2)21-12)24-15-10-8-13(19)9-11-15/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMEWROCQWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)SC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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